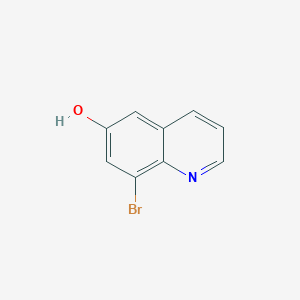

8-Bromoquinolin-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromoquinolin-6-ol is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Mécanisme D'action

Target of Action

8-Bromoquinolin-6-ol is a derivative of quinoline . Quinolines have a wide range of applications in medicinal and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Biochemical Pathways

Compounds containing the 8-hydroxyquinoline (8-hq) moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Result of Action

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-6-ol typically involves the bromination of 8-hydroxyquinoline. One common method is the use of N-bromosuccinimide (NBS) in chloroform, which affords 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Bromoquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield aminoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Applications De Recherche Scientifique

8-Bromoquinolin-6-ol has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- 6-Bromoquinolin-4-ol

- 7-Bromoquinolin-8-ol

- 8-Hydroxyquinoline

Comparison: 8-Bromoquinolin-6-ol is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to other brominated quinolines, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Activité Biologique

8-Bromoquinolin-6-ol (C9H6BrNO) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, along with synthesis methods, structure-activity relationships (SAR), and case studies.

Overview of Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Compounds in the 8-hydroxyquinoline family, including this compound, have shown significant antimicrobial effects against various pathogens. This includes activity against Gram-positive and Gram-negative bacteria, as well as fungi.

- Anticancer Activity : Research indicates that derivatives of 8-hydroxyquinoline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Activity : Some studies suggest that these compounds may possess antiviral properties, potentially inhibiting viral replication.

Synthesis Methods

The synthesis of this compound typically involves bromination of 8-hydroxyquinoline. The following table summarizes various synthetic routes:

| Method | Reagents | Yield | Notes |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | High | Effective for introducing bromine at C7 |

| Alkylation | Alkyl halides | Moderate | Can modify biological activity |

| Sulfonation | Sulfonyl chlorides | Variable | Produces sulfonate derivatives with enhanced activity |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups enhances antimicrobial potency. For instance, substituents at the C7 position can significantly affect the compound's lipophilicity and thus its biological efficacy .

- Hydroxyl Group Positioning : The position of the hydroxyl group is critical; it influences both solubility and interaction with biological targets. Compounds with hydroxyl groups in the ortho or para positions relative to the nitrogen atom generally exhibit better activity .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

A study demonstrated that this compound exhibits potent activity against antibiotic-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics like ciprofloxacin . -

Anticancer Activity :

In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through mitochondrial pathways . -

Antiviral Potential :

Preliminary research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication in cell cultures infected with influenza viruses. The antiviral potency appears to correlate with increased lipophilicity and optimal electronic properties of the substituents .

Propriétés

IUPAC Name |

8-bromoquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPGTDGDSRRYHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.